molecular formula C15H14N4O2S B1387487 2-morpholin-4-yl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1105192-58-2

2-morpholin-4-yl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B1387487
CAS No.: 1105192-58-2
M. Wt: 314.4 g/mol
InChI Key: MQYXXOOWTVYGRR-UHFFFAOYSA-N
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Description

2-morpholin-4-yl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C15H14N4O2S and its molecular weight is 314.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The compound has been explored in the synthesis of novel thiazolopyridazinones. These compounds, including variations of the 2-morpholin-4-yl-7-phenyl group, have been tested for their analgesic and anti-inflammatory activities. In one study, a series of these compounds were synthesized and characterized, demonstrating promising biological activity (Demchenko et al., 2015).

Structural Analysis

The structural features of similar compounds have been analyzed to understand their properties. For instance, the study of a related compound, 4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one, revealed its molecular configuration and potential interactions (Sun et al., 2017).

Medicinal Chemistry

The compound and its derivatives have been investigated for their potential in medicinal chemistry. For example, some derivatives have been studied for their antimicrobial properties, demonstrating significant activity against various microbial strains (Kocabalkanli et al., 2001). Another study explored the synthesis of novel bioactive thiazole derivatives pendent to N-phenylmorpholine moiety, showing promising antimicrobial and anti-cancer activities (Farghaly et al., 2020).

QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis has been conducted on derivatives of the compound to predict their antioxidant activities. This theoretical basis aids in the design of new potential antioxidants (Drapak et al., 2019).

Biochemical Analysis

Biochemical Properties

2-morpholin-4-yl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes. Additionally, this compound can disrupt metabolic pathways, leading to reduced energy production and increased oxidative stress in cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .

Properties

IUPAC Name

2-morpholin-4-yl-7-phenyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c20-14-12-13(11(17-18-14)10-4-2-1-3-5-10)22-15(16-12)19-6-8-21-9-7-19/h1-5H,6-9H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYXXOOWTVYGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=NNC3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.